Tetracosatetraenoic acid

Catalog No.
S619663
CAS No.
28962-26-7
M.F
C24H40O2
M. Wt
360.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosatetraenoic acid

CAS Number

28962-26-7

Product Name

Tetracosatetraenoic acid

IUPAC Name

(2E,4E,6E,8E)-tetracosa-2,4,6,8-tetraenoic acid

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h16-23H,2-15H2,1H3,(H,25,26)/b17-16+,19-18+,21-20+,23-22+

InChI Key

RZHACVKGHNMWOP-ZWZRQGCWSA-N

SMILES

CCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Synonyms

tetracosatetraenoic acid, tetracosatetraenoic acid, (all-Z)-isomer

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

Description

The exact mass of the compound Tetracosatetraenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Tetracosatetraenoic acid is a polyunsaturated fatty acid classified as an omega-6 fatty acid, characterized by its long carbon chain comprising 24 carbon atoms and four double bonds. Its systematic name is all-cis-9,12,15,18-tetracosatetraenoic acid, and it has the molecular formula C24H40O2\text{C}_{24}\text{H}_{40}\text{O}_2. This compound is primarily found in various plant oils and animal fats, playing a significant role in lipid metabolism and cellular functions .

Typical of polyunsaturated fatty acids. These include:

  • Hydrogenation: Partial hydrogenation of tetracosatetraenoic acid can lead to the formation of less saturated derivatives, which may include trans isomers .
  • Desaturation: It can be converted into tetracosapentaenoic acid through the action of the enzyme fatty acid desaturase 2, which adds an additional double bond to the carbon chain .
  • Elongation: The compound can also undergo elongation reactions to form longer-chain fatty acids, contributing to various metabolic pathways in organisms .

Tetracosatetraenoic acid exhibits notable biological activities, particularly in relation to inflammation and cellular signaling. It is involved in:

  • Cell Membrane Structure: As a component of phospholipids, it contributes to membrane fluidity and functionality.
  • Eicosanoid Production: It serves as a precursor for eicosanoids, which are signaling molecules that play roles in inflammation and immune responses .
  • Metabolic Pathways: This fatty acid is part of the metabolic pathways involving alpha-linolenic acid and linoleic acid, affecting various physiological processes including cardiovascular health and neuroprotection .

Tetracosatetraenoic acid can be synthesized through various methods:

  • Biosynthesis: In biological systems, it is synthesized from shorter-chain fatty acids via elongation and desaturation processes. For instance, it can be derived from arachidonic acid through enzymatic reactions mediated by elongases and desaturases .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that include alkylation and oxidation processes to introduce double bonds at specific positions along the carbon chain .

The applications of tetracosatetraenoic acid are diverse:

  • Nutritional Supplements: Due to its health benefits related to cardiovascular function and inflammation modulation, it is used in dietary supplements.
  • Pharmaceuticals: Research into its role in cell signaling pathways has led to investigations into potential therapeutic uses for inflammatory diseases and metabolic disorders .
  • Cosmetics: Its properties as a moisturizer make it beneficial in cosmetic formulations aimed at skin health.

Studies on the interactions of tetracosatetraenoic acid with other compounds have revealed its potential synergistic effects:

  • With Other Fatty Acids: It interacts with other polyunsaturated fatty acids, influencing their metabolism and bioavailability.
  • With Enzymes: It serves as a substrate for various enzymes involved in lipid metabolism, affecting pathways related to energy production and inflammation .

Tetracosatetraenoic acid shares structural similarities with several other long-chain polyunsaturated fatty acids. Here are some notable comparisons:

Compound NameStructure (Double Bonds)Unique Features
Tetracosapentaenoic Acid5Derived from tetracosatetraenoic acid; involved in omega-3 metabolism.
Docosapentaenoic Acid5Known for anti-inflammatory properties; found in fish oils.
Docosahexaenoic Acid6Essential omega-3 fatty acid critical for brain health.
Arachidonic Acid4Precursor for pro-inflammatory eicosanoids; prevalent in animal tissues.

Tetracosatetraenoic acid is unique due to its specific carbon chain length and the arrangement of double bonds, which influence its biological functions and interactions within metabolic pathways. Its role as a precursor for other fatty acids further distinguishes it within the family of polyunsaturated fatty acids .

XLogP3

10

Wikipedia

(2E,4E,6E,8E)-tetracosa-2,4,6,8-tetraenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2024-02-18

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